![molecular formula C₁₁H₂₂ClNO₄ B026148 Butyryl-L-carnitine Chloride CAS No. 162067-50-7](/img/structure/B26148.png)
Butyryl-L-carnitine Chloride
Overview
Description
Butyryl-L-carnitine Chloride is a butyrate ester of carnitine . It has the molecular formula C11H22ClNO4 and a molecular weight of 267.75 g/mol . It is known to inhibit intestinal transporters, blocking carnitine uptake by the carnitine transporter and glycine transport by the amino acid transporter in human retinal pigment epithelial (HRPE) cells .
Synthesis Analysis
Butyryl-L-carnitine is formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . The most common method for acylcarnitine analysis uses flow injection tandem mass spectrometry .
Molecular Structure Analysis
The IUPAC name for Butyryl-L-carnitine Chloride is [(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride . The InChI code is InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1 .
Chemical Reactions Analysis
Butyryl-L-carnitine Chloride is involved in multiple metabolic pathways. It is associated with the transport of long-chain fatty acids into mitochondria for subsequent β-oxidation .
Physical And Chemical Properties Analysis
Butyryl-L-carnitine Chloride has a molecular weight of 267.75 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. It has a rotatable bond count of 8 .
Scientific Research Applications
Biochemical Research
Butyryl-L-carnitine is a butyrate ester of carnitine . It is used in biochemical research, particularly in the study of carnitines . Carnitines play a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation .
Cell Biology
In the field of cell biology, Butyryl-L-carnitine is used to study its effects on various cellular processes . It is particularly relevant in the study of mitochondrial biology .
Endocrinology & Metabolism
Butyryl-L-carnitine is used in the research of endocrinology and metabolism . It is particularly used in the study of lipid biochemistry and fatty acid degradation .
Transporter & Exchanger Modulators
Butyryl-L-carnitine is known to inhibit intestinal transporters . It blocks carnitine uptake by the carnitine transporter and glycine transport by the amino acid transporter in human retinal pigment epithelial (HRPE) cells .
Organic Acidemias and Fatty Acid Oxidation Disorders
Acylcarnitines, including Butyryl-L-carnitine, are used in the diagnosis and monitoring of organic acidemias and fatty acid oxidation disorders . Specific acylcarnitine species accumulate in a pattern that is characteristic for each disease .
Chromatography and Mass Spectrometry
Butyryl-L-carnitine is used in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the quantitation of acylcarnitines in urine . This method allows for the resolution of C4- and C5-DC isomers and isobars .
Mechanism of Action
Target of Action
Butyryl-L-carnitine Chloride primarily targets intestinal transporters . It blocks the uptake of carnitine by the carnitine transporter and inhibits the transport of glycine by the amino acid transporter in human retinal pigment epithelial (HRPE) cells .
Mode of Action
Butyryl-L-carnitine Chloride interacts with its targets by inhibiting their function. It blocks the uptake of carnitine and glycine, two essential molecules involved in energy metabolism and neurotransmission, respectively . This results in changes in the cellular metabolism and neurotransmission processes.
Biochemical Pathways
Butyryl-L-carnitine Chloride is part of the acylcarnitine family, which are formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . In organic acidemias and fatty acid oxidation disorders, specific acylcarnitine species accumulate in a pattern that is characteristic for each disease . Butyryl-L-carnitine Chloride is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .
Pharmacokinetics
It is known that acylcarnitines, including butyryl-l-carnitine chloride, can be detected in urine This suggests that it is excreted from the body through the urinary system
Result of Action
The inhibition of carnitine and glycine uptake by Butyryl-L-carnitine Chloride can lead to changes in cellular metabolism and neurotransmission . .
Future Directions
properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYJSBLNSDMCEA-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648715 | |
Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyryl-L-carnitine Chloride | |
CAS RN |
162067-50-7 | |
Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.